![molecular formula C11H17Cl2NOS B14495752 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 64118-70-3](/img/structure/B14495752.png)
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxy group, and a sulfanyl-ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-ethoxybenzyl alcohol to produce 3-chloro-4-ethoxybenzyl chloride. This intermediate is then reacted with thiourea to form the corresponding thiouronium salt, which is subsequently hydrolyzed to yield 3-chloro-4-ethoxybenzyl mercaptan. The final step involves the reaction of this mercaptan with ethylene diamine to produce the target compound, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methoxyphenethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness
2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is unique due to the presence of both the ethoxy and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64118-70-3 |
|---|---|
Fórmula molecular |
C11H17Cl2NOS |
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H16ClNOS.ClH/c1-2-14-11-4-3-9(7-10(11)12)8-15-6-5-13;/h3-4,7H,2,5-6,8,13H2,1H3;1H |
Clave InChI |
MHBYXEPIUSSKEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CSCCN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


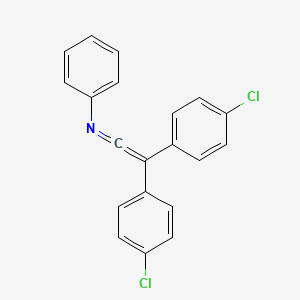
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)

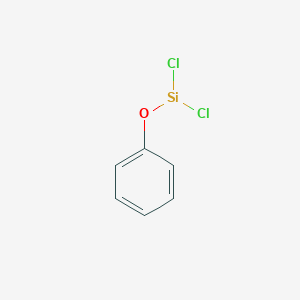

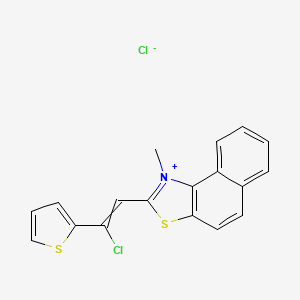
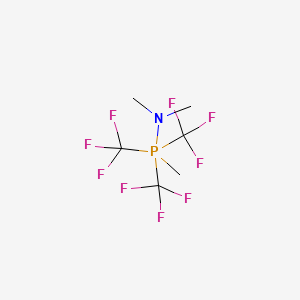
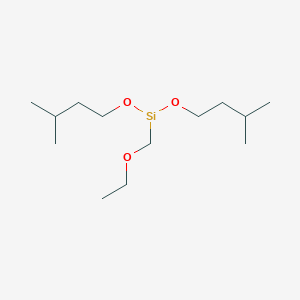
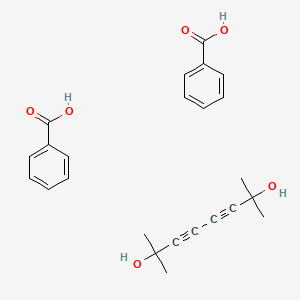
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)

